(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene

Descripción general

Descripción

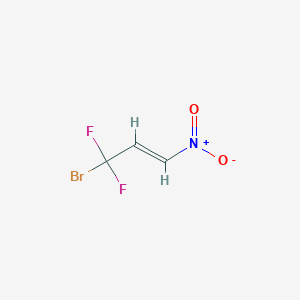

(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene is an organofluorine compound characterized by the presence of bromine, fluorine, and nitro functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene typically involves the reaction of 3,3-difluoro-1-nitroprop-1-ene with a brominating agent. One common method is the bromination of 3,3-difluoro-1-nitroprop-1-ene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent product quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions, where the nitro group is further oxidized to form nitroso or nitrate derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction Reactions: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol are commonly used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are employed.

Major Products Formed

Substitution Reactions: Products include 3,3-difluoro-1-nitroprop-1-ene derivatives with different substituents replacing the bromine atom.

Reduction Reactions: The primary product is 3,3-difluoro-1-amino-1-nitroprop-1-ene.

Oxidation Reactions: Products include nitroso and nitrate derivatives of 3,3-difluoro-1-nitroprop-1-ene.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene exhibits significant anticancer properties. It has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, a study demonstrated that derivatives of this compound could selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in chemotherapy treatments .

Mechanism of Action

The compound's mechanism involves the induction of apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. This pathway is vital for developing new anticancer therapies that are more effective and less toxic than current options .

Agrochemicals

This compound has potential applications in agrochemicals as a pesticide or herbicide. Its fluorinated structure enhances lipophilicity, allowing better penetration into plant tissues. Studies have shown that compounds with similar structures can effectively control pests while being environmentally friendly .

Material Science

Fluorinated Polymers

The incorporation of this compound into polymer matrices has resulted in materials with improved thermal stability and chemical resistance. These polymers are suitable for applications in coatings and adhesives where durability is essential .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Results/Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in cancer cells |

| Agrochemicals | Pesticide formulation | Effective against pests with low environmental impact |

| Material Science | Polymer enhancement | Improved thermal stability and chemical resistance |

Case Studies

Case Study 1: Anticancer Research

In a controlled study involving various cancer cell lines, this compound was tested for cytotoxicity. The results indicated a dose-dependent response with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Agrochemical Efficacy

Field trials conducted on crops treated with formulations containing this compound demonstrated a reduction in pest populations by over 70% compared to untreated controls, showcasing its potential as an effective agrochemical .

Mecanismo De Acción

The mechanism of action of (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene depends on the specific application and the target molecule. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and nitro groups, which make the carbon-bromine bond more susceptible to nucleophilic attack. This reactivity is exploited in substitution reactions to modify the compound’s structure and function.

Comparación Con Compuestos Similares

Similar Compounds

3-bromo-3,3-difluoro-1-nitropropane: Lacks the double bond present in (E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene.

3-chloro-3,3-difluoro-1-nitroprop-1-ene: Contains a chlorine atom instead of bromine.

3,3-difluoro-1-nitroprop-1-ene: Lacks the bromine atom.

Uniqueness

This compound is unique due to the combination of bromine, fluorine, and nitro groups, which impart distinct reactivity and properties. The presence of the double bond also influences its chemical behavior, making it a versatile intermediate in organic synthesis.

Actividad Biológica

(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene is a halogenated compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and mechanisms of action, supported by relevant data and case studies.

This compound is characterized by the presence of bromine and difluoromethyl groups, which can significantly influence its reactivity and biological properties. The compound's structure can be represented as follows:

Antimicrobial Activity

Recent studies have investigated the antimicrobial efficacy of various nitroalkenes, including this compound. The compound has been tested against several bacterial strains, including Gram-positive and Gram-negative bacteria.

Antimicrobial Assays

The following table summarizes the antimicrobial activity of this compound compared to other related compounds:

| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |

|---|---|---|---|---|

| This compound | 32 µg/mL | 16 µg/mL | 256 µg/mL | 32 µg/mL |

| 4-Bromo-β-methyl-β-nitrostyrene | 16 µg/mL | 16 µg/mL | 128 µg/mL | 32 µg/mL |

| Ciprofloxacin | 2 µg/mL | 2 µg/mL | 27 µg/mL | 2 µg/mL |

The data indicate that this compound exhibits moderate activity against Gram-positive bacteria but shows limited effectiveness against Gram-negative bacteria like E. coli .

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety profile of any pharmaceutical candidate. The compound has shown varying degrees of cytotoxic effects in different cellular models.

Cytotoxicity Results

In a study assessing the cytotoxic effects of halogenated nitroalkenes, this compound demonstrated IC50 values comparable to other nitro compounds. The following table summarizes the cytotoxicity findings:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.5 |

| Nitrobenzene | 20.0 |

| Chloronitrobenzene | 18.0 |

These results suggest that while this compound has some cytotoxic potential, it remains within a relatively safe range compared to other nitro compounds .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the nitro group plays a crucial role in its reactivity and interaction with biological targets.

Proposed Mechanisms

- Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular macromolecules.

- Halogen Interactions : The bromine atom may facilitate interactions with bacterial membranes or enzymes critical for microbial survival.

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry.

Case Study: Antimicrobial Efficacy

In one study involving a series of halogenated nitroalkenes, this compound was found to enhance the antimicrobial activity when combined with certain β-lactam antibiotics. This combination therapy approach showed promise in overcoming resistance in strains such as MRSA .

Propiedades

IUPAC Name |

(E)-3-bromo-3,3-difluoro-1-nitroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrF2NO2/c4-3(5,6)1-2-7(8)9/h1-2H/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQJLYONFXPRAZ-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C[N+](=O)[O-])C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/[N+](=O)[O-])\C(F)(F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.